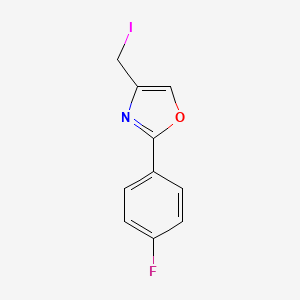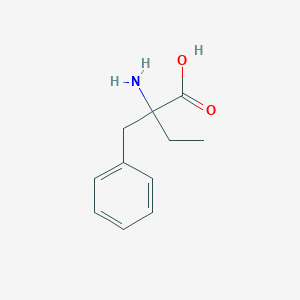
hydrogen carbonate;nickel(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
hydrogen carbonate;nickel(2+): , also known as nickel carbonate, is an inorganic compound with the formula NiCO₃. It is a light green crystalline solid that is insoluble in water but soluble in acids. This compound is commonly used in various industrial applications, including electroplating, ceramics, and as a precursor to catalysts.
準備方法
Synthetic Routes and Reaction Conditions:
- Nickel carbonate can be synthesized by reacting nickel(II) chloride with sodium carbonate in an aqueous solution. The reaction is as follows:
Direct Reaction: NiCl2+Na2CO3→NiCO3+2NaCl
Precipitation Method: Another method involves the precipitation of nickel carbonate from a solution of nickel sulfate and sodium carbonate under controlled pH conditions.
Industrial Production Methods: In industrial settings, nickel carbonate is often produced by the reaction of nickel(II) salts with sodium carbonate or by the carbonation of nickel hydroxide. The process involves the following steps:
- Dissolving nickel(II) salts in water.
- Adding sodium carbonate to precipitate nickel carbonate.
- Filtering and drying the precipitate to obtain pure nickel carbonate.
化学反応の分析
Types of Reactions:
- Nickel carbonate can undergo oxidation to form nickel oxide (NiO) when heated in the presence of oxygen.
Oxidation: NiCO3→NiO+CO2
It can be reduced to metallic nickel using hydrogen gas at high temperatures.Reduction: NiCO3+H2→Ni+CO2+H2O
Nickel carbonate reacts with acids to form nickel salts and carbon dioxide.Substitution: NiCO3+2HCl→NiCl2+CO2+H2O
Common Reagents and Conditions:
Oxidation: Requires heating in the presence of oxygen.
Reduction: Requires hydrogen gas and high temperatures.
Substitution: Requires acids such as hydrochloric acid.
Major Products:
- Nickel oxide (NiO)
- Metallic nickel (Ni)
- Nickel salts (e.g., nickel chloride)
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of nickel-based catalysts.
- Employed in the preparation of nickel oxide and other nickel compounds.
Biology and Medicine:
- Investigated for its potential use in nickel-based drugs and therapeutic agents.
- Studied for its role in enzyme catalysis and biochemical processes.
Industry:
- Utilized in electroplating to provide a corrosion-resistant coating on metals.
- Used in the production of ceramics and glass.
- Acts as an intermediate in the hydrometallurgical purification of nickel from its ores.
作用機序
Molecular Targets and Pathways: Nickel carbonate exerts its effects primarily through its interaction with acids and bases. In biological systems, it can interact with proteins and enzymes, potentially affecting their structure and function. The compound’s ability to release nickel ions (Ni²⁺) plays a crucial role in its mechanism of action, influencing various biochemical pathways.
類似化合物との比較
- Nickel(II) oxide (NiO)
- Nickel(II) hydroxide (Ni(OH)₂)
- Nickel(II) sulfate (NiSO₄)
Comparison:
- Nickel(II) oxide (NiO): Unlike nickel carbonate, nickel oxide is a black solid that is used primarily as a catalyst and in the production of ceramics.
- Nickel(II) hydroxide (Ni(OH)₂): This compound is used in rechargeable batteries and has different solubility properties compared to nickel carbonate.
- Nickel(II) sulfate (NiSO₄): Nickel sulfate is highly soluble in water and is commonly used in electroplating and as a mordant in dyeing.
Uniqueness: Nickel carbonate is unique due to its specific applications in electroplating, ceramics, and as a precursor to various nickel-based catalysts. Its insolubility in water and reactivity with acids make it distinct from other nickel compounds.
特性
CAS番号 |
17237-93-3 |
|---|---|
分子式 |
C2H2NiO6 |
分子量 |
180.73 g/mol |
IUPAC名 |
hydrogen carbonate;nickel(2+) |
InChI |
InChI=1S/2CH2O3.Ni/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |
InChIキー |
IYFXESRMJKRSNZ-UHFFFAOYSA-L |
正規SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-{4-[(4-Fluorophenyl)methoxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B8524020.png)

![benzyl N-[(4-hydroxyphenyl)methyl]carbamate](/img/structure/B8524043.png)

![3-[((4-Chloroanilino)carbonyl)methyl]phenol](/img/structure/B8524064.png)
![1-(3,4-Dichlorophenyl)-3-ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8524072.png)




